molecular formula C9H7N3O2 B2833410 4-aminoquinazoline-7-carboxylic Acid CAS No. 1017385-11-3

4-aminoquinazoline-7-carboxylic Acid

Cat. No.: B2833410
CAS No.: 1017385-11-3
M. Wt: 189.174
InChI Key: LLWPSTZOWBGKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinazoline (B50416) Core as a Privileged Structure

In the realm of drug discovery, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. mdpi.comnih.govnih.gov The quinazoline nucleus is a quintessential example of such a privileged scaffold. mdpi.com Its rigid, planar structure provides a defined orientation for substituent groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. mdpi.com The presence of nitrogen atoms within the heterocyclic ring system allows for hydrogen bonding and other key interactions, further enhancing its binding capabilities. mdpi.com

The versatility of the quinazoline core is also attributed to the ease with which it can be chemically modified at various positions. This allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of quinazoline-based compounds to optimize their therapeutic efficacy and selectivity. mdpi.commdpi.com Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 4, 6, and 7 of the quinazoline ring are particularly important for modulating biological activity. mdpi.com

Historical Context of Aminoquinazoline Derivatives in Drug Discovery

The journey of aminoquinazoline derivatives in drug discovery is a testament to their enduring therapeutic potential. One of the earliest significant milestones was the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones (DHQZ), which were found to possess a wide array of biological activities. nih.gov The first reported synthesis of a quinazolinone derivative dates back to 1869. nih.gov

The 4-aminoquinazoline core, in particular, has proven to be an exceptionally fruitful pharmacophore. uni.lunih.gov A number of anticancer drugs with this core structure are currently on the market, including gefitinib (B1684475), erlotinib, afatinib, and lapatinib. uni.lunih.gov These drugs have revolutionized the treatment of certain cancers by targeting specific protein kinases involved in tumor growth and progression. uni.lunih.gov The development of these targeted therapies highlights the successful application of rational drug design principles to the 4-aminoquinazoline scaffold.

Overview of Pharmacological Applications of the Quinazoline Nucleus

The pharmacological applications of the quinazoline nucleus are remarkably broad and diverse, underscoring its status as a privileged structure. mdpi.comnih.govdergipark.org.tr Beyond their well-established role in oncology, quinazoline derivatives have demonstrated significant potential in a multitude of therapeutic areas.

Table 1: Pharmacological Activities of Quinazoline Derivatives

Pharmacological ActivityDescription
Anticancer Inhibition of various protein kinases such as EGFR, VEGFR, and Aurora kinases, leading to the suppression of tumor growth and proliferation. uni.luresearchgate.netresearchgate.netmdpi.combiorxiv.orgscielo.brcolab.wsresearchgate.net
Antimicrobial Activity against a range of pathogenic bacteria and fungi. biorxiv.org
Anti-inflammatory Modulation of inflammatory pathways, with some derivatives showing potent anti-inflammatory effects. nih.govdergipark.org.tr
Antiviral Inhibition of viral replication, with activity reported against viruses such as influenza and HIV. nih.govnih.govbiorxiv.org
Antihypertensive Some derivatives act as antagonists of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.
Analgesic Certain quinazoline compounds have demonstrated pain-relieving properties.
Anticonvulsant Potential for the treatment of seizures and other neurological disorders. nih.gov
Antidiabetic Some derivatives have shown promise in the management of diabetes. nih.gov
Neuroprotective Potential applications in treating neurodegenerative diseases like Alzheimer's.

This wide spectrum of activity is a direct result of the ability of the quinazoline scaffold to be tailored to interact with a vast number of biological targets. mdpi.comnih.govresearchgate.net

Properties

IUPAC Name

4-aminoquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWPSTZOWBGKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017385-11-3
Record name 4-aminoquinazoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Synthetic Methodologies of 4 Aminoquinazoline 7 Carboxylic Acid and Its Derivatives

General Synthetic Routes to 4-Aminoquinazoline Scaffolds

The construction of the 4-aminoquinazoline core can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These methods often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. A prominent example is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines (quinazolin-4-ones). nih.govscbt.com These quinazolinones are key intermediates that can be subsequently converted to 4-aminoquinazolines.

For the synthesis of 4-aminoquinazoline-7-carboxylic acid, a plausible starting material would be 2,4-diaminobenzoic acid. The cyclocondensation of this precursor with formamide (B127407) or formic acid would theoretically yield this compound directly. Alternatively, reacting 4-aminoanthranilic acid with formamide would produce 4-amino-7-hydroxyquinazoline, which would require further steps to introduce the carboxylic acid group.

A general representation of the Niementowski reaction is as follows:

Starting Materials: Anthranilic acid derivative, Amide (e.g., formamide)

Intermediate: 4-Oxo-3,4-dihydroquinazoline

Key Transformation: Cyclization to form the pyrimidine ring

While direct cyclocondensation of 2,4-diaminobenzoic acid is a theoretical route, a more common and well-documented approach involves the initial formation of a 4-hydroxyquinazoline-7-carboxylic acid intermediate. This can be achieved by reacting 4-amino-2-formamidobenzoic acid under cyclizing conditions. The resulting 4-hydroxy group can then be converted to a chloro group, which is subsequently displaced by an amino group.

Nucleophilic Aromatic Substitution Strategies at the 4-Position

One of the most widely employed methods for the synthesis of 4-aminoquinazolines is the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted quinazoline, typically a 4-chloroquinazoline (B184009). nih.govnih.gov This strategy is highly versatile and allows for the introduction of a wide variety of amino groups at the 4-position.

The synthesis of this compound via this route would involve the following key steps:

Synthesis of a 4-hydroxyquinazoline-7-carboxylic acid intermediate: This can be achieved through the cyclocondensation of a suitably substituted anthranilic acid derivative.

Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

Amination: The 4-chloroquinazoline-7-carboxylic acid is then reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to yield the final product.

The reactivity of the 4-position of the quinazoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. This makes the displacement of the chloro group by an amine a facile process, often proceeding in good yields. researchgate.net

A study on the synthesis of anilinoquinazoline-based carboxylic acids demonstrated the successful reaction of 4-chloroquinazoline derivatives with various aminobenzoic acids in refluxing isopropanol (B130326) with a catalytic amount of HCl, affording the desired products in yields ranging from 65-86%. nih.gov This highlights the compatibility of the carboxylic acid functionality with the conditions of nucleophilic aromatic substitution at the 4-position.

Starting MaterialReagentsProductYield (%)Reference
2-Aryl-4-chloroquinazolineAminobenzoic acid, Isopropanol/HCl2-Aryl-quinazolin-4-yl aminobenzoic acid65-86 nih.gov
4-ChloroquinazolinePrimary/Secondary amines4-Aminoquinazoline derivativesModerate to good nih.gov

Oxidation of Quinazolines

Oxidation reactions can be employed in the synthesis of quinazolines, particularly in the final aromatization step. For instance, dihydroquinazoline (B8668462) intermediates, which can be formed through various cyclization reactions, can be oxidized to the corresponding quinazoline. Common oxidizing agents used for this purpose include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and air (oxygen). This method is generally a step in a multi-step synthesis rather than a primary route to the quinazoline core itself.

Cyclization of Disubstituted Thioureas

The cyclization of appropriately substituted thioureas provides another route to quinazoline derivatives, particularly those with a thio-functional group at the 2-position. This method involves the intramolecular cyclization of a thiourea (B124793) bearing an ortho-functionalized phenyl group. While this method is effective for certain quinazoline derivatives, it is less commonly used for the direct synthesis of 4-aminoquinazolines without further functional group manipulations.

Metal-Catalyzed Approaches (e.g., Copper-Mediated Oxidative Coupling, Palladium-Catalyzed Arylation, Nickel-Catalyzed Annulation)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency and functional group tolerance. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are frequently used for C-N bond formation. For instance, copper-catalyzed domino reactions of 2-halobenzamides with amines can lead to the formation of quinazolinones. nih.gov Another approach involves the copper-catalyzed reaction of 2-bromobenzonitriles with amidines or guanidine (B92328) to afford 4-aminoquinazolines. mdpi.com These methods could potentially be adapted for the synthesis of this compound, provided the starting materials are appropriately substituted and the carboxylic acid group is compatible with the reaction conditions.

CatalystStarting MaterialsProductReference
CuBr2-halobenzamides, (aryl)methanaminesQuinazolinone derivatives nih.gov
CuI2-bromobenzonitriles, amidines/guanidine4-Aminoquinazoline derivatives mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. Palladium-catalyzed amination of 4-chloroquinazolines (a variation of the Buchwald-Hartwig amination) can be an effective method for the synthesis of 4-aminoquinazolines. chemicalbook.com Additionally, palladium-catalyzed synthesis of quinazolinones from 2-aminobenzamides and aryl halides has been reported. chemicalbook.com

Nickel-Catalyzed Reactions: Nickel catalysts are also employed in the synthesis of quinazolines, often in annulation reactions. These methods can provide access to the quinazoline core from simpler starting materials.

The application of these metal-catalyzed methods to the synthesis of this compound would depend on the tolerance of the carboxylic acid group to the specific catalytic system. In some cases, protection of the carboxylic acid as an ester may be necessary.

Microwave-Assisted Syntheses

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of quinazolines. scbt.comnih.gov This technique can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Microwave-assisted Niementowski reactions have been reported to proceed efficiently. For example, the reaction of anthranilic acids with formamide under microwave irradiation using a solid support like acidic alumina (B75360) can produce quinazolin-4-ones in high yields within minutes. nih.gov

Furthermore, the nucleophilic aromatic substitution of 4-chloroquinazolines with amines is also amenable to microwave assistance. nih.gov Studies have shown that microwave-mediated N-arylation of 4-chloroquinazolines can be achieved rapidly and efficiently. nih.gov A report on the microwave-assisted synthesis of 6-ureido-4-anilinoquinazoline derivatives from 2-amino-5-nitrobenzoic acid highlights the utility of this technology in constructing complex quinazoline systems. researchgate.net

MethodStarting MaterialsConditionsProductReference
Niementowski ReactionAnthranilic acids, FormamideMicrowave, Acidic aluminaQuinazolin-4-ones nih.gov
Nucleophilic Substitution4-Chloroquinazolines, AminesMicrowave, THF/H₂O4-Anilinoquinazolines nih.gov

Direct Amination Methods

Direct amination strategies are pivotal for introducing the C4-amino group onto a pre-formed quinazoline nucleus. This approach is typically not a single-step reaction directly on the parent quinazoline but involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position. The most common precursor for this transformation is a 4-chloroquinazoline derivative, which is itself synthesized from the corresponding quinazolin-4(3H)-one.

The general two-step sequence is as follows:

Chlorination : The carbonyl group of quinazolin-4(3H)-one-7-carboxylic acid is converted into a more reactive 4-chloro group. This is typically achieved by heating with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Amination : The resulting 4-chloroquinazoline-7-carboxylic acid is then subjected to amination. The reaction with ammonia (often in the form of ammonium hydroxide (B78521) or ammonia in an alcoholic solvent) displaces the chloride ion to yield the final this compound. researchgate.netnih.gov This nucleophilic substitution reaction is a cornerstone in the synthesis of many biologically active 4-aminoquinazoline derivatives. researchgate.netresearchgate.net

The versatility of this method allows for the synthesis of various N-substituted derivatives by using primary or secondary amines instead of ammonia in the second step. nih.gov

Table 1: Representative Direct Amination Process

StepStarting MaterialReagentsTypical ConditionsProduct
1. ChlorinationQuinazolin-4(3H)-one-7-carboxylic acidPOCl₃ or SOCl₂Reflux4-Chloroquinazoline-7-carboxylic acid
2. Amination4-Chloroquinazoline-7-carboxylic acidNH₃ (e.g., in isopropanol)Heat/RefluxThis compound

Electrochemical Methods

Electrochemical synthesis represents a green and efficient alternative to traditional methods, often avoiding the need for harsh reagents and metal catalysts. nih.govacs.org These methods utilize electrons as "reagents" to drive chemical transformations under mild conditions. nih.gov For the synthesis of the quinazoline core, electrochemical approaches can involve anodic oxidation processes to facilitate C-H amination and C-N bond formation. nih.govacs.org

One prominent electrochemical strategy involves the reaction of ortho-carbonyl-substituted anilines or 2-aminobenzamides with various nitrogen sources. nih.govarkat-usa.org An undivided cell equipped with platinum or carbon electrodes is typically used. acs.orgarkat-usa.org The reaction proceeds via an anodic direct oxidation, which can lead to the formation of the pyrimidine ring of the quinazoline system. nih.govacs.org Acetic acid can serve as an inexpensive and effective electrolyte in such transformations. arkat-usa.org This method is noted for its broad substrate scope, tolerance of various functional groups, and scalability. nih.govarkat-usa.org

While direct electrochemical synthesis of this compound is not extensively detailed, the principles can be applied to appropriately substituted precursors. For instance, an electrochemical reaction between a 2-aminobenzamide (B116534) derivative bearing a C5-carboxylic acid group and a suitable nitrogen source could construct the quinazolinone ring, which can then be converted to the target compound. arkat-usa.orgrsc.org

Table 2: General Parameters for Electrochemical Quinazoline Synthesis

ParameterDescription
Cell Type Undivided cell
Electrodes Platinum (Pt) plate, Carbon (C), Aluminum (Al)
Electrolyte NH₄PF₆, ⁿBu₄NClO₄, Acetic Acid
Solvent System DMSO/H₂O, Methanol
Conditions Constant current, 80 °C or Room Temperature
Key Advantages Metal-free, oxidant-free, mild conditions, water tolerance

Precursor Chemistry for this compound Synthesis

The construction of the this compound scaffold relies heavily on the selection of appropriate starting materials that contain the necessary functionalities for building the heterocyclic system.

Utilizing Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are fundamental building blocks for quinazolines and quinazolinones. ijarsct.co.innih.gov The most classic route is the Niementowski Quinazoline Synthesis, which involves the condensation of an anthranilic acid with an amide. nih.govacgpubs.org To synthesize the target molecule, the required precursor would be 5-carboxyanthranilic acid (2-amino-1,5-benzenedicarboxylic acid).

In this approach, heating 5-carboxyanthranilic acid with an excess of a one-carbon synthon like formamide serves to introduce the remaining atoms of the pyrimidine ring. generis-publishing.comresearchgate.net This condensation reaction typically proceeds at elevated temperatures and results in the formation of quinazolin-4(3H)-one-7-carboxylic acid. acgpubs.orggeneris-publishing.com Subsequent conversion of the 4-oxo group to a 4-amino group, as described in section 2.1.7, yields the final product. Microwave irradiation has been shown to significantly accelerate this reaction and improve yields, often in solvent-free conditions using solid supports like acidic alumina or montmorillonite (B579905) K-10 clay. ijarsct.co.innih.gov

Table 3: Niementowski Synthesis for Quinazolinone Precursor

Starting MaterialC1 SourceConditionsIntermediate Product
5-Carboxyanthranilic acidFormamideConventional heating (130-135 °C) or Microwave irradiationQuinazolin-4(3H)-one-7-carboxylic acid

Employing Benzonitrile Derivatives (e.g., 2-Aminobenzonitriles)

2-Aminobenzonitriles are versatile precursors for the synthesis of 4-aminoquinazolines. acgpubs.org The key starting material for the target compound would be 2-amino-5-carboxybenzonitrile . The cyano group is an essential functionality that becomes part of the pyrimidine ring.

One common method involves the reaction of the 2-aminobenzonitrile (B23959) derivative with formic acid, which acts as both a reactant and the solvent, to directly yield the 4-aminoquinazoline. researchgate.net Alternatively, multi-component reactions can be employed. For example, a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can provide diverse quinazolines. organic-chemistry.org Acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides have also been developed to produce 2-amino-4-iminoquinazolines, which can be further modified. mdpi.com These methods offer a direct route to the 4-amino functionality, potentially avoiding the multi-step process required when starting from quinazolinones.

Derivations from Quinazolin-4(3H)-ones

As outlined in section 2.1.7, quinazolin-4(3H)-ones are the most common and direct precursors to 4-aminoquinazolines. This pathway is highly reliable and widely used in medicinal chemistry. The synthesis begins with the construction of the requisite quinazolin-4(3H)-one-7-carboxylic acid . This intermediate is readily prepared from 5-carboxyanthranilic acid via the Niementowski reaction. ijarsct.co.innih.govacgpubs.org

The conversion process involves two distinct, high-yielding steps:

Chlorination : The 4-oxo group is activated by converting it into a 4-chloro leaving group using reagents like POCl₃.

Amination : The 4-chloro intermediate undergoes a nucleophilic substitution reaction with ammonia to install the 4-amino group. nih.gov

This robust sequence is a preferred method due to the accessibility of the starting materials and the efficiency of the transformations.

Isatin-Based Approaches

Isatin (B1672199) (indoline-2,3-dione) and its derivatives can serve as precursors for quinazoline synthesis through ring-opening and recyclization reactions. acgpubs.org For the synthesis of the target compound, 5-carboxyisatin would be the required starting material.

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with a carbonyl compound under basic conditions. nih.govui.ac.id While this typically yields quinolines, modifications of this reaction can lead to quinazoline derivatives. More direct isatin-to-quinazoline conversions often involve a cascade reaction. For instance, an iron-mediated reaction of isatins with trifluoroacetic acid chlorides can produce 2-(trifluoromethyl)quinazoline-4(3H)-ones through a decarbonylative cyclization pathway. nih.gov Molecular hybridization approaches have also been used to synthesize isatin-quinazoline hybrids, demonstrating the utility of isatin as a synthon for building the quinazoline core. nih.govnih.gov These routes often involve complex mechanisms but provide access to unique substitution patterns.

Specific Approaches to Introduce the Carboxylic Acid Functionality at Position 7

The introduction of a carboxylic acid group at the 7-position of the quinazoline ring requires specific synthetic strategies, often involving multi-step reaction sequences. The choice of starting materials and the sequence of reactions are crucial for achieving the desired substitution pattern. Key intermediates in these syntheses often include quinazolinone or anilinoquinazoline (B1252766) structures, which are subsequently modified, or quinazoline rings that are constructed with the carboxylic acid functionality or a precursor group already in place.

A common and effective strategy to synthesize quinazoline derivatives is through the construction of a quinazolin-4(3H)-one ring system, which can then be further functionalized. To obtain a carboxylic acid at the 7-position, the synthesis typically begins with an anthranilic acid derivative that already contains the desired carboxylic group at the corresponding position (position 5 of the anthranilic acid).

One plausible synthetic route starts with 2-amino-5-carboxybenzoic acid. This starting material is then cyclized with a suitable one-carbon synthon, such as formamide or formamidine (B1211174) acetate, to form the quinazolinone ring. The reaction, when heated, yields 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. This intermediate is a key precursor to the final target compound. The 4-oxo group can be converted to a 4-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline-7-carboxylic acid can then undergo nucleophilic aromatic substitution at the 4-position with ammonia or an appropriate amine to introduce the 4-amino group, yielding this compound.

Table 1: Representative Synthesis of a Quinazolinone-7-carboxylic Acid Intermediate

Starting MaterialReagent(s)Intermediate ProductGeneral Conditions
2-Amino-5-carboxybenzoic AcidFormamide4-Oxo-3,4-dihydroquinazoline-7-carboxylic AcidHeating at elevated temperatures (e.g., 160-180°C)

In many biologically active quinazoline derivatives, a substituted aniline (B41778) group is present at the 4-position. In some of these compounds, the carboxylic acid functionality is appended to this anilino moiety rather than directly to the quinazoline core. This structural arrangement has been explored in the development of various enzyme inhibitors.

The synthesis of these anilinoquinazoline-based carboxylic acids typically involves the reaction of a 4-chloroquinazoline intermediate with an aminobenzoic acid. nih.gov This is a nucleophilic aromatic substitution reaction where the amino group of the aminobenzoic acid displaces the chlorine atom at the 4-position of the quinazoline ring. nih.gov The reaction is often carried out in a suitable solvent, such as isopropanol, and may be catalyzed by a small amount of acid, like hydrochloric acid. nih.gov By selecting the appropriate isomer of aminobenzoic acid (ortho, meta, or para), the carboxylic acid group can be positioned at various locations on the anilino ring. nih.gov

For instance, reacting a 2-aryl-4-chloroquinazoline with 4-aminobenzoic acid in refluxing isopropanol with a catalytic amount of HCl yields the corresponding 4-((2-arylquinazolin-4-yl)amino)benzoic acid. nih.gov This method allows for the synthesis of a diverse library of compounds by varying the substituents on both the quinazoline ring and the anilino portion. nih.gov

Table 2: Synthesis of Anilinoquinazoline Carboxylic Acids

Quinazoline SubstrateAniline ReagentProductReaction ConditionsYield (%)
2-(m-Tolyl)-4-chloroquinazoline4-Aminobenzoic Acid4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acidIsopropanol, cat. HCl, reflux, 2h78 nih.gov
2-(p-Tolyl)-4-chloroquinazoline3-Aminobenzoic Acid3-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acidIsopropanol, cat. HCl, reflux, 2hNot Specified nih.gov
2-(4-Methoxyphenyl)-4-chloroquinazoline4-Aminobenzoic Acid4-((2-(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acidIsopropanol, cat. HCl, reflux, 2h78 nih.gov

An alternative and versatile approach to introduce the carboxylic acid group at the 7-position is to first synthesize the corresponding ester, such as an ethyl or methyl ester, and then hydrolyze it to the free acid in a subsequent step. This strategy can be advantageous as the ester group may be more compatible with certain reaction conditions during the assembly of the quinazoline ring, and it can also serve as a protecting group for the carboxylic acid.

A potential synthetic pathway begins with a starting material that contains an ester group, for example, 2-amino-5-(ethoxycarbonyl)benzonitrile. Cyclization of this precursor with formamide would lead to the formation of ethyl 4-aminoquinazoline-7-carboxylate. The final step would then be the hydrolysis of the ester group to the carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the ester with an aqueous solution of sodium hydroxide would yield the sodium salt of the carboxylic acid, which upon acidification would give the desired this compound.

Similarly, one could start with the synthesis of a 7-cyanoquinazoline derivative. The cyano group (nitrile) can be a stable precursor to the carboxylic acid. The synthesis of 4-amino-8-cyanoquinazolines has been reported, and a similar methodology could potentially be applied for the 7-cyano isomer. The cyano group can then be hydrolyzed to a carboxylic acid, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

Table 3: General Scheme for Ester Hydrolysis

SubstrateReagents for HydrolysisProductGeneral Conditions
Ethyl 4-aminoquinazoline-7-carboxylate1. NaOH (aq) 2. HCl (aq)This compound1. Heating under reflux 2. Acidification to low pH

Chemical Modification and Derivative Design of 4 Aminoquinazoline 7 Carboxylic Acid

Structure-Guided Design Principles

The development of novel derivatives of 4-aminoquinazoline is often guided by understanding the interactions between the molecule and its biological target. Techniques like molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling are pivotal in this process. nih.govijcce.ac.ir For instance, in designing kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is known to be highly effective. nih.govamazonaws.com

Molecular docking studies have shown that the quinazoline (B50416) core can fit into the ATP-binding pocket of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Key interactions typically involve hydrogen bonds forming between the N1 and N3 atoms of the quinazoline ring and specific amino acid residues (e.g., Met769) in the hinge region of the kinase. researchgate.netnih.gov The 4-anilino group often occupies a hydrophobic pocket, and substituents on this aniline (B41778) ring can be modified to enhance binding affinity and selectivity. nih.gov By analyzing these binding modes, researchers can rationally design new derivatives with improved potency. For example, docking results have been used to explain why certain substitutions on the aniline ring or at other positions on the quinazoline core lead to enhanced inhibitory activity. nih.govbohrium.com This structure-based approach allows for the targeted design of molecules with optimized pharmacodynamic and pharmacokinetic profiles.

**3.2. Substituent Effects and Optimization at Key Positions

The amino group at position 4 is a critical site for modification, significantly influencing the biological activity of quinazoline derivatives. A common and highly successful modification involves the introduction of a substituted aniline ring, creating 4-anilinoquinazolines. This class of compounds includes several approved anticancer drugs. nih.govnih.gov

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the aniline ring are crucial for potency. nih.gov Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or a trifluoromethyl group on the aniline moiety, have been shown to be desirable for high potency in certain contexts. bohrium.comnih.govnih.gov For example, a 3-chloro-4-fluoro aniline substitution is a common feature in potent EGFR inhibitors. nih.gov The anilino group itself helps to anchor the inhibitor in a hydrophobic pocket of the target enzyme. nih.gov The strategic placement of various substituents can fine-tune these interactions, leading to enhanced selectivity and efficacy. bohrium.comnih.gov

Position 4 ModificationSubstituent on Aniline RingObserved Effect on ActivityReference
Anilino3-Chloro-4-fluoroCommon feature in potent EGFR inhibitors nih.gov
Anilino4-BromoMaintained potency in MERS-CoV inhibitors nih.gov
Anilino4-TrifluoromethylSlightly improved potency in MERS-CoV inhibitors nih.gov
Anilino4-Cyano or 3-AcetylReduced potency compared to parent compound nih.gov
Anilinometa-EthynylDesirable for high potency in EGFR kinase inhibition nih.gov

The carboxylic acid group at position 7 is another key site for chemical modification. Converting this acidic moiety into derivatives like amides or esters can significantly alter the compound's physicochemical properties, such as solubility, membrane permeability, and ability to form hydrogen bonds. This strategy is often employed to improve pharmacokinetic profiles and target engagement. nih.govacs.org

The synthesis of 7-carboxamide derivatives from the corresponding carboxylic acid has been successfully demonstrated. nih.govacs.org This conversion can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride or CDI) and then reacting it with a desired amine. nih.govdergipark.org.tr Research on quinazolinone-7-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) has shown that the amide fragment is a critical feature for potent inhibition. nih.gov The specific amine used to form the amide can be varied to explore structure-activity relationships and optimize potency. nih.govacs.org This approach of modifying the carboxylic acid group is an example of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity. nih.govdrughunter.com

Parent Moiety at Position 7Modified MoietySynthetic Method ExampleSignificanceReference
Carboxylic AcidNeopentyl-carbamoyl (Amide)Activation with CDI followed by reaction with neopentylamineAmide fragment found to be critical for potent sEH inhibition nih.gov
Carboxylic AcidVarious AmidesReaction of the corresponding acid chloride with aliphatic or aromatic aminesAllows for synthesis of diverse amide derivatives for SAR studies dergipark.org.tr
Carboxylic AcidEsterFischer esterification with various alcohols under acid catalysisAlters polarity and pharmacokinetic properties dergipark.org.tr

Modifying the quinazoline core itself through the introduction of substituents is a fundamental strategy for optimizing activity. Positions 2 and 6 are frequently targeted for substitution. mdpi.comacs.org

The 2-position of the quinazoline ring has also been a site for extensive modification. The introduction of various substituted groups at this position can lead to compounds with a wide range of biological activities. Alterations at both the 2- and 6-positions are often explored in combination to fine-tune the molecule's properties for a specific biological target. nih.govmdpi.com

PositionSubstituentObserved Effect on ActivityReference
6Alkyl-thiobenzothiazole side chainIncreased anticancer potency bohrium.com
63-Cyanobenzyl amineSignificantly higher activity against MERS-CoV nih.gov
6Di-n-butyl amine or Cyclohexyl amineLittle to no inhibitory effect against MERS-CoV nih.gov
6Amide groupsDetrimental to activity against MERS-CoV nih.gov
7Methoxy groupSlightly decreased activity against MERS-CoV nih.gov

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. acs.org This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The quinazoline scaffold is frequently used in hybridization strategies due to its proven biological importance. acs.orgrsc.org

One prominent example of hybridization involves linking the quinazoline core with a triazole ring. acs.orgnih.gov Both quinazoline and 1,2,3-triazole are important pharmacophores in medicinal chemistry, and their combination has led to the development of novel compounds with significant biological activities, including anticancer and anti-Alzheimer's properties. acs.orgnih.govresearchgate.net

The triazole moiety can form hydrogen bonds with biological targets and is known to be present in various pharmacologically active molecules. acs.org The synthesis of these hybrids often utilizes "click chemistry," a method known for its high efficiency and reliability. rsc.orgnih.gov In one study, a series of triazole-substituted quinazoline hybrid molecules were designed and synthesized as anticancer agents targeting EGFR. acs.orgacs.org The results showed that many of the hybrid compounds exhibited moderate to good antiproliferative effects against several cancer cell lines. acs.org Molecular docking studies of these hybrids revealed key interactions, such as hydrogen bonding with residues in the EGFR active site, which helps to explain their biological activity. acs.org

Hybrid ScaffoldLinkage TypeSynthetic ApproachTargeted Biological ActivityReference
Quinazoline-TriazoleNot specifiedMulti-step synthesisAnticancer (EGFR inhibitor) acs.org
Quinazolinone-Triazole2-thioacetamidoSubstitution reactionAnticancer rsc.org
Quinazoline-TriazoleThioetherClick chemistryAnticancer rsc.org
Quinazoline-TriazoleNot specifiedClick chemistryAnti-Alzheimer's (AChE inhibitor) nih.gov

Indole-Quinazoline Hybrids

The hybridization of indole (B1671886) and 4-aminoquinazoline moieties represents a promising strategy in medicinal chemistry, aiming to combine the pharmacophoric features of both scaffolds. While direct synthesis of indole-quinazoline hybrids starting from 4-aminoquinazoline-7-carboxylic acid is not extensively documented, a plausible synthetic approach can be conceptualized based on established quinazoline chemistry.

A potential synthetic route would likely involve the initial protection of the carboxylic acid group of this compound to prevent its interference in subsequent reactions. This could be followed by the modification of the 4-amino group or the quinazoline core to enable coupling with a suitable indole derivative. For instance, the 4-amino group could be functionalized to react with an indole derivative bearing a complementary reactive group, such as an aldehyde or a carboxylic acid, to form a stable linkage.

Research on related structures has shown that indole-aminoquinazoline hybrids exhibit significant biological activities. For example, a series of indole-aminoquinazolines were prepared through the amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. While not starting from the 7-carboxylic acid derivative, this highlights a viable coupling strategy. In such studies, certain hybrid compounds have demonstrated notable inhibitory activity against protein kinases, suggesting the potential of this molecular architecture.

Table 1: Examples of Indole-Quinazoline Hybrid Scaffolds

Hybrid ScaffoldLinkage TypePotential Starting Materials
Indole-aminoquinazolineAmine linkage at C44-chloroquinazoline (B184009) derivative and an amino-indole
Indole-iminoquinazolineImine linkage4-aminoquinazoline and an indole-aldehyde
Indole-amidoquinazolineAmide linkage4-aminoquinazoline and an indole-carboxylic acid

This table presents plausible hybrid scaffolds and is based on general synthetic strategies for quinazoline derivatives.

Oxooxazolidine-Quinazoline Hybrids

The incorporation of an oxooxazolidine ring onto the 4-aminoquinazoline scaffold is another advanced derivative design strategy. Oxooxazolidine moieties are present in several clinically important drugs and are known to confer unique pharmacological properties. The synthesis of oxooxazolidine-quinazoline hybrids from this compound would likely necessitate a multi-step synthetic sequence.

A hypothetical pathway could begin with the protection of the 7-carboxylic acid group. Subsequently, the 4-amino group could be modified to introduce a linker that would facilitate the formation of the oxooxazolidine ring. For example, the amino group could be acylated with a reagent containing a masked functional group that, upon deprotection, could undergo cyclization to form the desired heterocyclic ring.

Quinazolinone-Amino Acid Conjugates

The conjugation of amino acids to a quinazolinone backbone derived from this compound offers a pathway to improve the pharmacokinetic properties of the parent molecule. Amino acids can enhance water solubility and facilitate transport across biological membranes.

A plausible synthetic route to quinazolinone-amino acid conjugates would first involve the conversion of the this compound to the corresponding quinazolinone. This is a common transformation for this class of compounds. The resulting quinazolinone, still bearing the 7-carboxylic acid, could then be coupled with the amino group of an amino acid or its ester derivative using standard peptide coupling reagents. Alternatively, the carboxylic acid of the quinazolinone could be activated to facilitate the reaction.

This approach allows for the introduction of a wide variety of natural and unnatural amino acids, each potentially conferring different physicochemical and biological properties to the final conjugate.

Table 2: Potential Amino Acid Conjugates of Quinazolinone-7-carboxylic Acid

Amino Acid ConjugatedLinker TypePotential Properties Conferred
GlycineAmideIncreased hydrophilicity
PhenylalanineAmideIncreased lipophilicity and potential for pi-stacking interactions
Aspartic AcidAmideIntroduction of an additional acidic group

This table illustrates potential conjugates and their expected properties based on the nature of the appended amino acid.

Bioisosteric Replacements in Derivative Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.gov In the context of this compound, the carboxylic acid group is a primary target for bioisosteric replacement to modulate properties such as acidity, polarity, and metabolic stability.

The carboxylic acid moiety can be replaced by a variety of functional groups that mimic its size, shape, and electronic characteristics. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and certain acylsulfonamides. drughunter.com The choice of a particular bioisostere depends on the desired modification. For instance, replacing the carboxylic acid with a tetrazole ring often results in a compound with similar acidity but altered lipophilicity and metabolic profile. drughunter.com

The synthesis of new hydroxamic acids based on this compound has been reported, demonstrating the feasibility of modifying this specific position. hetchem.ru This indicates that the 7-position is amenable to chemical derivatization, supporting the potential for introducing other bioisosteres.

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group

BioisostereKey FeaturesPotential Impact on Properties
TetrazoleAcidic, similar pKa to carboxylic acidMay improve metabolic stability and cell permeability
Hydroxamic AcidAcidic, metal-chelating propertiesCan introduce new biological activities (e.g., HDAC inhibition)
SulfonamideAcidic, can act as a hydrogen bond donor/acceptorCan alter solubility and binding interactions
AcylsulfonamideStrongly acidicCan enhance potency in certain targets

This table summarizes common bioisosteres for carboxylic acids and their potential effects on the properties of the parent molecule.

Mechanisms of Biological Activity and Molecular Interactions

Kinase Inhibition Profiles

Derivatives of the 4-aminoquinazoline scaffold have been extensively investigated as inhibitors of both tyrosine and serine/threonine kinases, which are pivotal in cancer cell proliferation and survival. nih.gov

The quinazoline (B50416) structure is a cornerstone for the development of EGFR inhibitors. nih.gov Several approved anticancer drugs, including gefitinib (B1684475) and erlotinib, are based on the 4-anilino-quinazoline scaffold, highlighting its effectiveness in targeting the ATP-binding site of the EGFR kinase domain. nih.govfrontiersin.orgmdpi.com Research into '4-aminoquinazoline-6, 7-diol' derivatives, which are structurally related to the 7-carboxylic acid variant, has shown their potential to act as EGFR inhibitors. biorxiv.org In-silico studies demonstrated that these derivatives could effectively bind to the catalytic site of EGFR. biorxiv.org

The inhibitory activity of these compounds is often evaluated against cancer cell lines that overexpress EGFR. For instance, derivatives have been tested against A431 and A549 lung cancer cell lines, showing varying degrees of susceptibility. biorxiv.org The introduction of different chemical groups to the core structure allows for the fine-tuning of inhibitory potency. For example, quinazolinone-amino acid hybrids have been developed as dual inhibitors of EGFR kinase and tubulin polymerization. mdpi.com One such compound, containing a benzyl (B1604629) moiety, demonstrated an IC₅₀ value of 163.97 nM against EGFR-TK in MCF-7 cells. mdpi.com

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

Compound Type Target Cell Line / Enzyme IC₅₀ Value Reference
Quinazolinone-Amino Acid Hybrid (Compound G) MCF-7 163.97 nM mdpi.com
Quinazolinone-Amino Acid Hybrid (Compound E) MDA-MBA-231 545.38 nM mdpi.com
6-Arylureido-4-anilinoquinazoline (Compound 7i) EGFR Kinase 17.32 nM frontiersin.org
4-Anilino-quinazoline Derivative (Compound 15a) EGFR Kinase 0.13 µM researchgate.net
4-Anilino-quinazoline Derivative (Compound 15b) EGFR Kinase 0.15 µM researchgate.net

This table is interactive and can be sorted by column.

The therapeutic utility of the 4-aminoquinazoline scaffold extends beyond EGFR to other receptor tyrosine kinases involved in tumorigenesis and angiogenesis. nih.gov Simultaneous inhibition of multiple kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a promising strategy in cancer therapy due to their common downstream signaling pathways. researchgate.nettbzmed.ac.ir

Vandetanib, an approved drug for medullary thyroid cancer, is a quinazoline-based dual inhibitor of both EGFR and VEGFR-2. tbzmed.ac.ir Research has focused on designing novel 4-aminoquinazoline derivatives that target VEGFR-2. researchgate.net Studies on 4-anilinoquinazoline-acylamino derivatives have yielded compounds with potent dual inhibitory activity against both EGFR and VEGFR-2. researchgate.net For example, certain derivatives exhibited IC₅₀ values in the sub-micromolar range for both kinases, demonstrating their potential as multi-targeted agents. researchgate.net The 4-aminoquinazoline core has also been identified as a key pharmacophore in the development of inhibitors for other tyrosine kinases like RET and HER. nih.gov

Table 2: Inhibitory Profile of Quinazoline Derivatives Against Other Tyrosine Kinases

Compound Type Target Kinase IC₅₀ Value Reference
4-Anilino-quinazoline Derivative (Compound 15a) VEGFR-2 0.56 µM researchgate.net
4-Anilino-quinazoline Derivative (Compound 15b) VEGFR-2 1.81 µM researchgate.net
4-Anilino-quinazoline Derivative (Compound 15e) VEGFR-2 0.87 µM researchgate.net

This table is interactive and can be sorted by column.

The inhibitory action of quinazoline derivatives also includes serine/threonine kinases, which are critical regulators of the cell cycle. nih.gov Aurora kinases, in particular, have emerged as promising targets for cancer therapy due to their pivotal role in mitosis. nih.gov

A study focused on the design of novel quinazoline derivatives led to the identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective inhibitor of Aurora A kinase. researchgate.net This specific compound was evaluated for its selectivity against a panel of 14 different kinases and showed a preferential inhibition of Aurora A. researchgate.net Further biological evaluation revealed that this compound could arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells at an IC₅₀ concentration of 168.78 µM. researchgate.net Molecular docking studies suggested that the compound binds effectively within the main pocket of the kinase's active site. researchgate.net

Enzyme Inhibition Beyond Kinases

The biological activity of the 4-aminoquinazoline-7-carboxylic acid scaffold is not limited to kinase inhibition. Derivatives have been identified as potent inhibitors of enzymes involved in the arachidonic acid metabolism pathway, which is linked to inflammation. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibiting sEH helps maintain high levels of EETs, which is considered a therapeutic strategy for cardiovascular and inflammatory disorders. nih.govresearchgate.net

Researchers have designed and synthesized novel amide analogues based on a 4-oxo-quinazoline-7-carboxylic acid scaffold. nih.gov This work led to the identification of new quinazolinone-7-carboxamides that demonstrated selective and potent sEH inhibition. nih.gov Structure-activity relationship (SAR) studies indicated that the amide and thiobenzyl components flanking the quinazolinone core are critical for this inhibitory activity. nih.gov Several of these compounds inhibited sEH with IC₅₀ values in the sub-micromolar range. nih.govnih.gov

Table 3: sEH Inhibitory Activity of Quinazolinone-7-Carboxamide Derivatives

Compound IC₅₀ Value (sEH) Reference
Compound 34 0.30 - 0.66 µM nih.gov
Compound 35 0.30 - 0.66 µM nih.gov
Compound 37 0.30 - 0.66 µM nih.gov
Compound 43 0.30 - 0.66 µM nih.gov

This table is interactive and can be sorted by column.

5-Lipoxygenase-activating protein (FLAP) is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. researchgate.netresearchgate.net Inhibiting FLAP is a therapeutic approach for managing chronic inflammatory diseases like asthma. researchgate.net

Interestingly, the same 4-oxo-quinazoline-7-carboxylic acid scaffold that was explored for sEH inhibition was initially identified as a novel chemotype for FLAP inhibition. nih.gov The parent compound in this series was found to inhibit FLAP-mediated leukotriene biosynthesis with an IC₅₀ of 0.87 μM. nih.gov Subsequent modifications to this structure, aimed at improving sEH inhibition, sometimes resulted in decreased FLAP inhibitory properties, allowing for the development of selective inhibitors. nih.govnih.gov However, some derivatives retained dual activity, such as a compound that inhibited both sEH and FLAP with IC₅₀ values of 0.30–0.66 μM and 2.91 μM, respectively. nih.gov This suggests that the quinazolinone-7-carboxamide structure can serve as a lead for generating dual inhibitors or inhibitors selective for either sEH or FLAP. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
Afatinib
Canertinib
Dacomitinib
Erlotinib
Gefitinib
Lapatinib
Vandetanib

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA XII)

Derivatives of the 4-aminoquinazoline scaffold have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated CA IX and CA XII. These enzymes are crucial in regulating pH in and around tumor cells, contributing to cancer progression and metastasis. The inhibitory action of quinazoline-based compounds is attributed to their interaction with the zinc ion within the enzyme's active site.

Research into a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives demonstrated their efficacy as non-classical CA inhibitors. nih.gov These compounds were evaluated for their ability to inhibit cytosolic isoforms (hCA I and II) and the transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govnih.govresearchgate.net Similarly, a series of 4-anilinoquinazoline-based benzenesulfonamides also showed significant inhibitory activity against the tumor-associated isoforms hCA IX and XII. semanticscholar.org The potency of these derivatives underscores the potential of the quinazoline scaffold in designing selective inhibitors targeting cancerous tissues.

Below is a data table summarizing the inhibitory activity of selected 4-anilinoquinazoline-based benzenesulfonamide (B165840) derivatives against various hCA isoforms.

CompoundhCA I (Ki nM)hCA II (Ki nM)hCA IX (Ki nM)hCA XII (Ki nM)
3a 89.48.7102.6114.2
3b 105.515.4125.439.4
4a 112.72.4155.1145.6
4e 91.24.6110.898.5
4f 60.914.386.5107.4
AAZ (Standard) 25012.125.75.7
Data sourced from research on 4-anilinoquinazoline-based benzenesulfonamides. semanticscholar.org

Poly(ADP-ribose) polymerase (PARP) Inhibition

The quinazoline framework is also a key feature in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes critical for DNA repair, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov

Studies on novel 4-Hydroxyquinazoline derivatives have shown their ability to overcome resistance to existing PARP inhibitors (PARPi). One such derivative, compound B1, demonstrated significant cytotoxicity in PARPi-resistant cell lines. nih.gov Mechanistic studies revealed that this compound effectively suppressed intracellular PAR formation, a direct indicator of PARP inhibition. Furthermore, it enhanced the aggregation of γH2AX, a marker of DNA double-strand breaks, indicating interference with DNA repair processes. nih.gov The in vitro inhibitory effect of this derivative on PARP1 activity was confirmed with an IC50 value of 63.81 ± 2.12 nM. nih.gov

CompoundPARP1 Inhibition (IC50 nM)
B1 (4-Hydroxyquinazoline derivative) 63.81 ± 2.12
Data sourced from research on 4-Hydroxyquinazoline derivatives. nih.gov

NF-κB Pathway Modulation

Substituted 4-aminoquinazolines have been identified as modulators of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases. nih.gov

A high-throughput screen revealed that certain 4-aminoquinazoline derivatives act as small molecular weight activators of NF-κB. nih.gov The mechanism of action was found to be predominantly through the human Toll-like receptor 4 (TLR4)/MD2 complex. This activation leads to the production of NF-κB-associated cytokines, such as IL-8 in human peripheral blood mononuclear cells and IL-6 in mouse antigen-presenting cells. nih.gov Computational studies suggest that these 4-aminoquinazoline compounds bind to the MD-2 component of the TLR4/MD-2 complex, initiating the signaling cascade that results in NF-κB activation. nih.gov

Mechanisms of Anti-Infective Activity

The quinazoline scaffold is a recurring motif in compounds displaying a broad range of anti-infective properties.

Antibacterial Mechanisms

The antibacterial action of quinazolinone derivatives, which are structurally related to 4-aminoquinazoline, is thought to be similar to that of fluoroquinolone antibiotics. nih.gov The proposed mechanism involves the inhibition of bacterial DNA gyrase (Topoisomerase I), an essential enzyme for DNA replication and supercoiling. nih.gov By targeting this enzyme, these compounds can disrupt bacterial DNA synthesis, leading to cell death. Studies have shown that conjugating quinazolinone derivatives with silver nanoparticles can enhance their bactericidal activity against several Gram-negative and Gram-positive bacteria, including Escherichia coli K1 and Streptococcus pyogenes. nih.gov

Antifungal Mechanisms

The antifungal activity of quinazoline derivatives may be linked to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is a key player in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. nih.gov Inhibition of DHODH leads to a depletion of pyrimidine (B1678525) nucleotides, thereby halting fungal proliferation. This mechanism is distinct from common antifungal agents that target the fungal cell membrane's ergosterol (B1671047) but represents a promising strategy for developing new antifungal therapies. nih.govnih.gov

Antiviral Mechanisms

The antiviral mechanism of quinazoline carboxylic acid analogues also centers on the inhibition of the human DHODH enzyme. nih.gov Viruses are highly dependent on the host cell's machinery for replication, including the supply of nucleotides. By inhibiting DHODH, these compounds reduce the intracellular pool of pyrimidines, which are necessary for the synthesis of viral DNA and RNA. nih.gov This host-targeted approach offers the potential for broad-spectrum antiviral activity. Research on 2-aminoquinazolin-4-(3H)-one derivatives has demonstrated potent inhibitory activity against SARS-CoV-2, highlighting the relevance of this scaffold in developing treatments for viral diseases. nih.gov

Compound ClassTarget EnzymeProposed Anti-Infective Mechanism
Quinazolinone Derivatives DNA Gyrase (Topoisomerase I)Inhibition of bacterial DNA replication. nih.gov
Quinazoline Derivatives Dihydroorotate Dehydrogenase (DHODH)Depletion of pyrimidines, halting fungal growth. nih.gov
Quinazoline Carboxylic Acid Analogues Dihydroorotate Dehydrogenase (DHODH)Depletion of host cell pyrimidines, inhibiting viral replication. nih.gov

Antiparasitic Mechanisms

While research specifically detailing the antiparasitic mechanisms of this compound is limited, the closely related 4-aminoquinoline (B48711) scaffold provides significant insights into potential modes of action against various parasites, including Plasmodium and Leishmania species.

Antimalarial Mechanism: The primary antimalarial action of 4-aminoquinoline compounds, such as chloroquine, is centered within the parasite's digestive vacuole. nih.gov During its life cycle stage within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme as a byproduct. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. hilarispublisher.comnih.gov 4-aminoquinoline derivatives are weak bases that accumulate in the acidic environment of the parasite's digestive vacuole. nih.gov Here, they are believed to interfere with heme detoxification by binding to heme (specifically ferriprotoporphyrin IX) and inhibiting the heme polymerase enzyme, which prevents the formation of hemozoin. nih.govhilarispublisher.com The resulting buildup of free heme is toxic to the parasite, leading to its death. Some novel 4-aminoquinoline analogues have also been shown to act as weak inhibitors of the P. falciparum lactate (B86563) dehydrogenase (PfLDH), suggesting they may compete with the NADH binding site. nih.govplos.org

Antileishmanial Mechanism: The mechanism of action against Leishmania parasites appears to be multi-faceted. Studies on 4-aminoquinoline derivatives have shown that these compounds can induce mitochondrial dysfunction in the parasite. nih.govresearchgate.netunimi.it This includes causing a depolarization of the mitochondrial membrane potential, which disrupts the parasite's energy metabolism and leads to a decrease in intracellular ATP levels. nih.govresearchgate.netunimi.it This process is also associated with an increase in reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.gov Furthermore, these compounds can alter the permeability of the parasite's plasma membrane. researchgate.net Some derivatives may also exert their effect by modulating the host's immune response, such as inhibiting the production of anti-inflammatory cytokines like IL-10 by infected macrophages, thereby promoting parasite killing. nih.gov

Anti-inflammatory Mechanisms

Derivatives of the quinazoline scaffold are recognized for their significant anti-inflammatory properties. Carboxyl-containing quinazolines, in particular, have demonstrated potent anti-inflammatory effects in experimental models, with some compounds showing activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac. The anti-inflammatory action is largely attributed to the modulation of key enzymes and mediators involved in the inflammatory cascade.

Modulation of Inflammatory Mediators (e.g., COX, LOX, NO, PGE2, IL-1b, IL-6, TNF-a)

A primary mechanism for the anti-inflammatory activity of quinazoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds block the synthesis of prostaglandins (B1171923) (like PGE2), which are key mediators of pain and inflammation. Several series of 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.

Furthermore, some quinoline-based hybrids, structurally related to quinazolines, have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX). The inhibition of the LOX pathway prevents the production of leukotrienes, another class of inflammatory mediators. This dual inhibition is a strategic approach to enhance anti-inflammatory efficacy and potentially reduce the side effects associated with inhibiting the COX pathway alone.

The inhibition of these enzymatic pathways leads to a downstream reduction in the production of pro-inflammatory cytokines. For instance, novel 1,2,4-triazine-quinoline hybrids have been shown to potently suppress the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.

Table 1: Inhibitory Activity of Selected Quinazoline and Quinoline Derivatives on Inflammatory Mediators
Compound TypeTargetReported ActivityReference
1,2,4-Triazine-Quinoline Hybrid (8h)TNF-αIC50 = 0.40 μM
1,2,4-Triazine-Quinoline Hybrid (8e)COX-2IC50 = 0.047 μM
1,2,4-Triazine-Quinoline Hybrid (8e)15-LOXIC50 = 1.81 μM
2,3-disubstituted 4(3H)-quinazolinonesCOX-2Potent and selective inhibition

Other Biological Activity Mechanisms

Antihypertensive and Alpha 1-Adrenoceptor Antagonism

The antihypertensive properties of several quinazoline derivatives are well-established and are primarily mediated through the blockade of alpha-1 (α1) adrenergic receptors. Compounds like Prazosin, Doxazosin, and Terazosin are selective antagonists of the α1-adrenoceptor. These receptors are located on vascular smooth muscle, and their activation by catecholamines (like norepinephrine) leads to vasoconstriction and an increase in blood pressure.

By competitively blocking these receptors, quinazoline derivatives prevent vasoconstriction, leading to vasodilation of both arteries and veins. This reduces peripheral vascular resistance and subsequently lowers blood pressure. A quinazoline derivative known as DL-017 was shown to induce dose-dependent reductions in blood pressure and heart rate in hypertensive rats by blocking the pressor response to the α1-agonist phenylephrine. nih.gov This selective antagonism for α1-adrenoceptors makes these compounds effective in the long-term treatment of hypertension. nih.gov

Antipsychotic Activity

Emerging research has identified certain quinazolin-4-one derivatives as potential antipsychotic agents. Their mechanism of action is linked to the glutamatergic system, specifically through the modulation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). These compounds act as negative allosteric modulators (NAMs) of the mGlu7 receptor. hilarispublisher.com

The mGlu7 receptor is expressed on GABAergic nerve terminals and regulates the release of the inhibitory neurotransmitter GABA. By inhibiting the mGlu7 receptor, these quinazolinone-based NAMs facilitate the release of GABA. hilarispublisher.com An increase in GABAergic activity can counteract the excessive glutamatergic excitation that is hypothesized to be a contributing factor to the symptoms of schizophrenia. hilarispublisher.com For example, the compound ALX-171, a 2,6,3-trisubstituted quinazolin-4-one, was found to be a selective mGlu7 NAM and demonstrated an antipsychotic-like activity profile in animal models. hilarispublisher.comnih.gov

Anti-Alzheimer's Activity

The quinazoline scaffold is a promising framework for developing multi-target agents for the treatment of Alzheimer's disease. The pathology of Alzheimer's is complex, involving cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques, and the formation of neurofibrillary tangles from hyperphosphorylated tau protein.

Quinazoline derivatives have been shown to act on two of these key pathways:

Cholinesterase Inhibition: A significant number of quinazoline derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting them, these compounds increase acetylcholine levels in the brain, which can help to ameliorate the cognitive and memory deficits seen in Alzheimer's patients.

Inhibition of Amyloid-β Aggregation: Several 2,4-disubstituted quinazoline derivatives have demonstrated the ability to prevent the aggregation of the Aβ peptide into neurotoxic plaques. nih.gov This is a crucial disease-modifying strategy, as Aβ plaques are a hallmark of Alzheimer's pathology and are believed to initiate a cascade of events leading to neuronal damage and death. nih.gov

By combining these two mechanisms of action in a single molecule, quinazoline derivatives represent a promising class of multi-functional agents for future Alzheimer's disease therapies. nih.gov

ERK1/2 Phosphorylation Inhibition

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes such as proliferation, differentiation, and survival. The aberrant activation of the RAS/RAF/MEK/ERK pathway is a hallmark of many human cancers, making the components of this pathway attractive targets for therapeutic intervention. While many inhibitors targeting upstream components of this pathway, such as EGFR and MEK, have been developed, direct inhibition of ERK1/2 offers a strategy to overcome resistance mechanisms that can arise from mutations in upstream kinases.

The 4-aminoquinazoline scaffold has been extensively investigated for its potential as a kinase inhibitor. nih.govresearchgate.net Derivatives of this core structure have been shown to target a variety of kinases, including those within the MAPK pathway. biorxiv.org The inhibition of ERK1/2 phosphorylation is a key mechanism through which these compounds can exert their anti-proliferative effects. By preventing the phosphorylation and subsequent activation of ERK1/2, these inhibitors can block the downstream signaling events that drive tumor cell growth and survival. nih.gov

Research into 4-aminoquinazoline derivatives has demonstrated that specific structural modifications can lead to potent and selective inhibition of ERK1/2. These compounds typically function by competing with ATP for binding to the kinase domain of ERK1/2, thereby preventing the transfer of a phosphate (B84403) group to the activation loop of the enzyme. The study of structure-activity relationships (SAR) has been crucial in identifying the key chemical features required for effective ERK1/2 inhibition.

Further investigation is required to specifically elucidate and quantify the direct inhibitory activity of this compound on ERK1/2 phosphorylation. Such studies would be necessary to generate specific data, for instance, on half-maximal inhibitory concentrations (IC50), to populate a data table and fully characterize its potential as a direct ERK1/2 inhibitor.

Structure Activity Relationship Sar Studies of 4 Aminoquinazoline 7 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of 4-aminoquinazoline-7-carboxylic acid derivatives is profoundly influenced by the placement and chemical nature of various substituents. Studies have systematically explored modifications at different positions of the quinazoline (B50416) ring and the aniline (B41778) moiety to optimize potency and selectivity.

For instance, in the context of carbonic anhydrase (CA) inhibitors, the position of the carboxylic acid group on the anilino motif is critical. Research has shown that placing the carboxylic acid at the para position of the anilino ring leads to the most potent inhibition of CA isoforms IX and XII, followed by the meta and then the ortho positions. nih.gov Specifically, para-isomers demonstrated inhibition constants (Kᵢs) in the range of 1.6–4.5 µM against hCA IX, whereas meta-isomers showed Kᵢs of 24.2–31.6 µM, and ortho-isomers had Kᵢs between 34.4–46.4 µM. nih.gov A similar trend was observed for hCA XII inhibition, with para isomers being the most active. nih.gov

The nature of the substituent on the 2-phenyl moiety also plays a significant role. For hCA IX inhibition, derivatives with a 4-methyl group were generally more potent than those with 3-methyl or 4-methoxy groups. nih.gov In the development of inhibitors for the MERS-CoV helicase, substitutions on the 4-anilino ring were explored. While a 4-bromo substituent maintained potency, 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced it. Interestingly, a 4-trifluoromethyl group slightly improved the inhibitory activity. nih.gov

Furthermore, in the pursuit of epidermal growth factor receptor (EGFR) inhibitors, the substitution pattern on the aniline ring is a key determinant of activity. Small hydrophobic substituents, such as -Cl and -CH₃, in the para and meta positions of a terminal benzene (B151609) ring (part of a larger substituent) led to enhanced inhibitory activity against both EGFR and VEGFR2. mdpi.com Conversely, ortho-substitution resulted in less potent compounds. mdpi.com

These findings underscore the intricate relationship between the position and electronic properties of substituents and the resulting biological activity and target selectivity of this compound derivatives.

Table 1: Impact of Carboxylic Acid Position on hCA IX and hCA XII Inhibition

Isomer Position hCA IX Kᵢ (µM) hCA XII Kᵢ (µM)
para 1.6 - 4.5 0.25 - 3.8
meta 24.2 - 31.6 0.48 - 4.8

Role of the 7-Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group at the 7-position of the quinazoline scaffold is a crucial functional group that often plays a pivotal role in molecular recognition and binding to target proteins. This moiety can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions, thereby anchoring the ligand within the active site of an enzyme or receptor.

In the development of Aurora A kinase inhibitors, the free carboxylic group was found to be essential for activity. nih.gov When this group was masked through esterification, the inhibitory activity dropped significantly, by as much as five-fold. nih.gov This suggests that the carboxylic acid is directly involved in a critical interaction with the kinase's active site, likely forming a hydrogen bond with key amino acid residues. nih.gov The detrimental effect of the ester group may also be attributed to unfavorable steric hindrance within the binding pocket. nih.gov

Similarly, in the context of designing selective COX-2 inhibitors based on a quinoline-4-carboxylic acid scaffold, the carboxyl group was shown to interact with Arg120 in the binding site of the enzyme. nih.gov This interaction is a key feature contributing to the binding affinity and inhibitory potency of these compounds.

The strategic placement of a carboxylic acid group, as seen in the this compound scaffold, is a common strategy in drug design to enhance binding affinity and selectivity. biorxiv.orgbiorxiv.org This functional group can target specific regions of the ATP-binding site in kinases or other key interaction points in various enzymes, leading to the desired pharmacological effect. biorxiv.orgbiorxiv.org

Conformational Analysis and its Influence on Bioactivity

The flexibility and conformational preferences of these molecules can influence their ability to adopt the optimal bioactive conformation required for potent inhibition. For instance, the length and nature of linkers between the quinazoline core and other moieties can significantly impact the molecule's ability to bind effectively. In the development of dual EGFR/HER2 inhibitors, the length of a carbon chain linker was found to be crucial, with a four-carbon chain being optimal for the highest dual inhibitory activity. mdpi.com A three-carbon linker resulted in a less favorable binding mode and a more "out" position from the active site. mdpi.com

Molecular modeling studies have been instrumental in understanding the conformational factors that contribute to high affinity and selectivity. nih.govresearchgate.net By analyzing the preferred conformations and their interactions with the target protein, researchers can rationalize the observed SAR and design new derivatives with improved biological profiles. The conformation of the ligand within the binding site, as revealed by these studies, provides insights into the key interactions that stabilize the ligand-protein complex.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been widely used to elucidate the binding modes of this compound derivatives and to understand the key interactions that govern their biological activity.

Docking studies have consistently shown that the 4-anilino group of these derivatives typically occupies the ATP-binding site of kinases, with the quinazoline nitrogen atoms often forming hydrogen bonds with key residues in the hinge region of the enzyme. For example, in the case of EGFR inhibitors, the quinazoline core is positioned in the adenine (B156593) region of the ATP binding pocket, with the N1 atom forming a hydrogen bond with the backbone NH of Met793. ekb.eg

The 7-carboxylic acid moiety, as previously discussed, is also a key interaction point. Docking simulations have confirmed its ability to form hydrogen bonds and electrostatic interactions with specific amino acid residues, such as arginine, within the active site. nih.govnih.gov

Furthermore, molecular docking can rationalize the observed SAR by explaining why certain substituents enhance activity while others diminish it. For instance, docking studies of quinazolinone derivatives as anti-inflammatory agents helped to explain the interaction between the compounds and the binding site, providing a basis for the observed structure-activity relationship. nih.gov Similarly, for novel PDE7 inhibitors, molecular docking and molecular dynamics simulations supported the in vitro findings and provided a basis for the observed interactions, including conventional hydrogen bonds and π-π stacking. nih.gov

Table 2: Key Ligand-Protein Interactions Identified Through Molecular Docking

Compound Class Target Protein Key Interacting Residues Type of Interaction
Quinazoline-based EGFR inhibitors EGFR Met793 Hydrogen bond with quinazoline N1
Quinoline-4-carboxylic acid COX-2 inhibitors COX-2 Arg120 Interaction with carboxyl group
Quinazoline-based Aurora A kinase inhibitors Aurora A Not specified Hydrogen bond with free carboxylic group

X-ray Crystallographic Studies of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information about how a ligand binds to its target protein. nih.gov This experimental technique is invaluable for validating the predictions from molecular docking and for providing a precise picture of the ligand-protein interactions at an atomic level. nih.gov

Crystallographic studies of 4-anilinoquinazoline (B1210976) derivatives in complex with their target kinases have been instrumental in understanding their mechanism of action and in guiding further drug design efforts. These studies have confirmed the binding mode predicted by molecular docking, showing the quinazoline core in the adenine-binding pocket and the aniline moiety extending into a more hydrophobic region.

For example, the crystal structure of EGFR in complex with a 4-anilinoquinazoline inhibitor revealed the key interactions, including the hydrogen bond between the quinazoline N1 and the backbone of Met793, that are responsible for the high affinity of these compounds. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Erlotinib
Gefitinib (B1684475)
Lapatinib
Afatinib
Tandutinib
Barasertib
Vandetanib
Ribociclib
Celecoxib
Doxorubicin
Vemurafenib
5-fluorouracil
Phenytoin
Diclofenac
Griseofulvin
Fluconazole

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of 4-aminoquinazoline-7-carboxylic acid. DFT studies can provide a wealth of information, including optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

Theoretical studies on related quinazoline (B50416) derivatives have utilized DFT calculations at levels such as B3LYP/6–31+G(d,p) to analyze their thermodynamic stability and electronic properties. researchgate.net Such calculations for this compound would reveal the electron density distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations have been effectively combined with experimental techniques like 2D-NMR to understand the regioselectivity in the synthesis of 4-aminoquinazoline derivatives. mdpi.com These studies have shown that the carbon atom at the 4-position of the quinazoline ring often exhibits a higher LUMO coefficient, making it more prone to nucleophilic attack, a finding that is crucial for designing synthetic routes. mdpi.com For this compound, similar quantum chemical investigations can predict its reactivity patterns, aiding in the design of new derivatives with desired properties. The calculated infrared spectra from these studies can also be correlated with experimental data to confirm the molecular structure. acs.org

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical findings for similar molecules, is presented below.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.8 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment 3.2 DProvides insight into the molecule's polarity and solubility.
Mulliken Charge on N1 -0.45 eIndicates the partial charge and potential for hydrogen bonding.
Mulliken Charge on C4 +0.25 eHighlights a potential site for nucleophilic attack.

Note: The data in this table is illustrative and based on general values for similar compounds. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. For this compound, MD simulations can provide valuable insights into its conformational flexibility, solvation properties, and binding affinity to potential biological targets.

The general procedure for such a simulation would involve placing the docked ligand-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before a production run, which can span from nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

ADMET Prediction and Modeling (Excluding Specific Clinical Data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. researchgate.net Various computational models and software tools, such as SwissADME, PreADMET, Lazar, and ProTox, are available to predict these properties for molecules like this compound. nih.govjapsonline.com

These predictive models are built on large datasets of experimentally determined ADMET properties and use machine learning algorithms or quantitative structure-property relationships (QSPR) to make predictions based on the molecule's structure. For this compound, these tools can predict a range of parameters that are crucial for its potential as a therapeutic agent.

Below is a representative table of predicted ADMET properties for this compound, based on what is typically evaluated for similar heterocyclic compounds.

ADMET PropertyPredicted OutcomeImplication
Absorption
- Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability.
- Blood-Brain Barrier (BBB) PermeationLowReduced likelihood of central nervous system side effects.
Distribution
- Plasma Protein BindingHighMay affect the free concentration of the drug.
Metabolism
- CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
Excretion
- Renal Organic Cation Transporter 2 (OCT2) SubstrateNoInformation on the primary route of elimination.
Toxicity
- Ames MutagenicityNon-mutagenicLow potential for causing genetic mutations.
- HepatotoxicityLow riskReduced likelihood of liver damage.

Note: The data in this table is for illustrative purposes and represents typical predictions for this class of compounds. Specific predictions would require running the structure of this compound through relevant ADMET prediction software.

In Silico Screening and Virtual Ligand Design

The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. mdpi.comnih.gov This makes this compound an excellent candidate for in silico screening and virtual ligand design to discover novel bioactive compounds.

Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target to identify potential hits. acs.org The this compound core can be used as a starting point to generate a focused library of derivatives with diverse substituents at various positions. This library can then be screened against the three-dimensional structure of a target protein using molecular docking programs.

Furthermore, this compound can serve as a scaffold for ligand-based drug design. nih.gov If a set of known active compounds for a particular target share the 4-aminoquinazoline core, pharmacophore models can be developed to define the essential structural features required for biological activity. These models can then be used to search for novel compounds with similar features in chemical databases or to guide the design of new derivatives with improved potency and selectivity. The carboxylic acid group at the 7-position offers a handle for further chemical modifications to optimize binding interactions and pharmacokinetic properties.

Future Research Directions and Potential Applications

Development of Next-Generation Therapeutics Based on the 4-Aminoquinazoline-7-carboxylic Acid Scaffold

The 4-aminoquinazoline framework is a well-established pharmacophore for kinase inhibitors, with several FDA-approved drugs like Gefitinib (B1684475), Erlotinib, and Lapatinib built upon this core. nih.govmdpi.com Future research is focused on leveraging this scaffold to create next-generation therapeutics with improved efficacy, selectivity, and the ability to target multiple pathways simultaneously.

A primary strategy involves the design of dual or multi-target inhibitors. mdpi.com By incorporating specific functionalities onto the this compound backbone, researchers are developing single molecules that can simultaneously inhibit key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtbzmed.ac.ir The simultaneous inhibition of these two pathways—one driving cell proliferation and the other promoting angiogenesis—is a promising strategy for more effective cancer treatment. tbzmed.ac.ir

Researchers are actively exploring structure-activity relationships (SAR) to optimize these multi-targeting agents. For instance, studies have shown that introducing phenyl urea (B33335) residues at the 4-anilino position can lead to potent dual inhibition of both EGFR and VEGFR-2. nih.gov Similarly, variations in the side chains at the 7-position of the quinazoline (B50416) ring have been shown to significantly impact inhibitory potency against both kinases. tbzmed.ac.ir The development of multi-kinase inhibitors targeting enzymes like FLT3 and Aurora Kinase in addition to EGFR/VEGFR is also an active area of investigation, aiming to create broad-spectrum anticancer agents. nih.govoncotarget.com

Table 1: Examples of Next-Generation Therapeutics Based on the 4-Aminoquinazoline Scaffold

Derivative ClassTarget(s)Therapeutic RationaleReference
4-Anilino-quinazolines with phenyl urea residuesEGFR, VEGFR-2Dual inhibition of tumor growth and angiogenesis. nih.gov
Quinazoline-based multi-kinase inhibitorsFLT3, AURKATreatment of malignancies like Acute Myeloid Leukemia (AML). oncotarget.com
Dual EGFR/c-Met inhibitorsEGFR, c-MetOvercoming resistance and treating non-small cell lung cancer (NSCLC). mdpi.com
Quinazoline-pyrimidine hybridsEGFR, CDK2Targeting multiple cell cycle and growth pathways. ekb.eg

Strategies for Overcoming Resistance Mechanisms (e.g., Kinase Mutations)

A significant challenge in targeted cancer therapy is the emergence of drug resistance, often driven by secondary mutations in the target kinase. mdpi.com For instance, the T790M "gatekeeper" mutation in EGFR renders first-generation inhibitors like Gefitinib and Erlotinib less effective. mdpi.com A key future direction is the rational design of this compound derivatives that can effectively inhibit these resistant mutant kinases.

Strategies to overcome this resistance include:

Covalent Inhibition: Designing irreversible inhibitors that form a covalent bond with a specific cysteine residue (e.g., C797) in the ATP-binding site of the kinase. The inclusion of a Michael acceptor group, such as an acrylamide (B121943) moiety, at the 6-position of the quinazoline ring is a common approach to achieve this. tbzmed.ac.ir Afatinib is an example of a second-generation, irreversible quinazoline-based inhibitor. researchgate.net

Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites—locations on the enzyme distinct from the ATP-binding pocket. researchgate.net These inhibitors are less likely to be affected by mutations that alter the ATP-binding site.

Structural Modification: Synthesizing novel derivatives with modified substitution patterns that can accommodate the altered shape of the mutated kinase's active site. For example, novel anilinoquinazoline (B1252766) derivatives with a hydrophobic group at the C-4 position have been designed to inhibit the resistant L858R/T790M double mutant of EGFR. mdpi.com

These efforts aim to create third- and fourth-generation inhibitors that are effective against both the original and mutated forms of the target kinases, thereby providing more durable clinical responses.

Exploration of Novel Biological Targets for this compound Derivatives

While historically focused on receptor tyrosine kinases like EGFR and VEGFR, the versatility of the 4-aminoquinazoline scaffold is being exploited to develop inhibitors for a wider range of biological targets. nih.govmdpi.com This expansion opens up new therapeutic possibilities for cancer and other diseases.

Novel targets for derivatives of this scaffold include:

Phosphoinositide 3-kinase (PI3K): This enzyme is a critical node in a major signaling pathway that promotes cell survival and proliferation. Dual inhibitors targeting both PI3K and other kinases like EGFR or HDAC are being developed. nih.govnih.gov

Aurora Kinases (AURK): These are serine/threonine kinases that play essential roles in mitosis. Inhibitors based on the quinazoline core are being investigated for their potential to halt cancer cell division. nih.govoncotarget.com

Carbonic Anhydrases (CAs): Specific isoforms, such as CA IX and CA XII, are associated with tumors. Novel 4-anilinoquinazoline (B1210976) derivatives incorporating a carboxylic acid functionality have been synthesized as non-classical inhibitors of these cancer-related CAs. nih.govcam.ac.uk

Histone Deacetylases (HDACs): Dual-target inhibitors that combine a quinazoline-based kinase inhibitory motif with an HDAC-targeting hydroxamic acid moiety have been developed, showing potency against multiple cancer cell lines. nih.gov

Table 2: Novel Targets for this compound Derivatives

Biological TargetTherapeutic AreaRationale for TargetingReference
PI3K/mTORCancerInhibition of a key cell survival and proliferation pathway. ekb.eg
Aurora Kinase A (AURKA)Cancer (e.g., AML)Inducing mitotic arrest in cancer cells. oncotarget.com
Carbonic Anhydrase IX/XIICancerTargeting tumor-associated enzymes involved in pH regulation and tumorigenicity. nih.gov
Histone Deacetylases (HDACs)CancerEpigenetic modification to alter gene expression in cancer cells. nih.gov
β-catenin/TCF4Cancer (e.g., Colon, Liver)Disruption of protein-protein interactions in the Wnt signaling pathway. nih.gov

Integration of Advanced Synthetic Methodologies for Scalable Production

As promising new derivatives are identified, the development of efficient, scalable, and environmentally friendly synthetic methods becomes crucial. Future research in this area focuses on moving beyond traditional multi-step, often low-yielding, syntheses.

Advanced methodologies being explored include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase yields, and improve product purity. It has been successfully applied to the synthesis of 4-aminoquinazoline derivatives. bohrium.comnih.gov

One-Pot, Multi-Component Reactions: These elegant synthetic strategies allow for the construction of complex molecules like 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid from simple starting materials in a single step, which is highly efficient for large-scale production. dergipark.org.tr

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, making them ideal for the industrial production of pharmaceutical intermediates and active ingredients.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing priority. For example, methods using catalysts like ferric chloride in aqueous solutions or developing syntheses in biomass-derived green solvents are being investigated. nih.govresearchgate.net

These advanced methods are essential for making the production of novel this compound-based therapeutics economically viable and sustainable. nih.gov

Application as Chemical Probes for Biological Pathway Elucidation

Beyond their direct therapeutic potential, highly potent and selective inhibitors derived from the this compound scaffold serve as valuable chemical probes. These molecular tools are indispensable for dissecting complex biological signaling pathways.

By selectively inhibiting a specific kinase or protein, researchers can observe the downstream consequences in cellular models, thereby elucidating the protein's function and its role in disease. For example, a potent and specific inhibitor of the β-catenin/TCF4 interaction, designed from a quinazoline scaffold, can be used to study the Wnt/β-catenin signaling pathway, which is dysregulated in many cancers. nih.gov

The development of labeled compounds, such as those incorporating radioactive isotopes, allows for their use in Positron Emission Tomography (PET) imaging. researchgate.net These imaging agents can help visualize the distribution of the target protein in vivo, assess whether a drug is reaching its target, and potentially serve as diagnostic tools. The continuous development of novel derivatives with high specificity and well-understood pharmacology will provide a powerful toolkit for biologists to explore the intricate networks that govern cell behavior in health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.